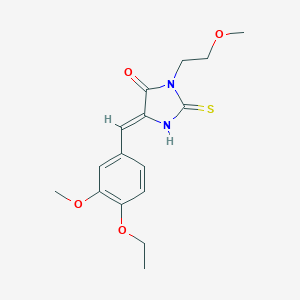![molecular formula C19H20ClN3O3 B305709 3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione, commonly known as CCMI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that belongs to the imidazolidinedione family. It has a molecular formula of C19H22ClN3O3 and a molecular weight of 383.85 g/mol.
Mécanisme D'action
The mechanism of action of CCMI is not yet fully understood. However, it has been suggested that CCMI exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. CCMI has also been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
CCMI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CCMI can induce cell cycle arrest and apoptosis in cancer cells. CCMI has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which plays a crucial role in tumor growth and metastasis. Additionally, CCMI has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCMI is its potent antitumor activity against a variety of cancer cell lines. CCMI has also been shown to possess antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the main limitations of CCMI is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CCMI. One potential direction is the development of new analogs of CCMI with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of CCMI, which may lead to the development of new antitumor agents. Additionally, the potential applications of CCMI in material science, such as the development of new polymers and coatings, should also be explored.
Méthodes De Synthèse
The synthesis of CCMI involves the condensation of 4-chlorobenzaldehyde with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with urea in the presence of acetic anhydride, which leads to the formation of CCMI.
Applications De Recherche Scientifique
CCMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CCMI has been found to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CCMI has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione |
|---|---|
Formule moléculaire |
C19H20ClN3O3 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
(5E)-3-(4-chlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-10-14(13(2)22(12)8-9-26-3)11-17-18(24)23(19(25)21-17)16-6-4-15(20)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)/b17-11+ |
Clé InChI |
KVAXACMZGUTIIU-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

